MJ15

Description

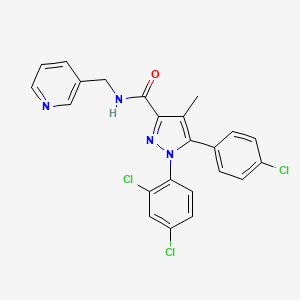

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl3N4O/c1-14-21(23(31)28-13-15-3-2-10-27-12-15)29-30(20-9-8-18(25)11-19(20)26)22(14)16-4-6-17(24)7-5-16/h2-12H,13H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEIKJFNEFJFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NCC2=CN=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944154-76-1 | |

| Record name | MJ-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944154761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MJ-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6MZ4N936N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MJ-15: A Technical Guide to its CB1 Receptor Antagonist Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for MJ-15, a novel and selective cannabinoid CB1 receptor antagonist. The information presented herein is synthesized from published pharmacological data, offering a comprehensive resource for professionals engaged in cannabinoid research and the development of related therapeutics.

Core Mechanism of Action

MJ-15 functions as a potent and selective antagonist of the cannabinoid CB1 receptor. Its mechanism of action is characterized by its high binding affinity for the CB1 receptor and its ability to competitively block the intracellular signaling cascades initiated by CB1 receptor agonists. This antagonism effectively neutralizes the physiological effects mediated by the activation of these receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of MJ-15 at cannabinoid receptors.

Table 1: Receptor Binding Affinity of MJ-15

| Receptor | Ligand | Ki (pM) | IC50 (pM) | Species | Source |

| Cannabinoid CB1 | MJ-15 | 27.2 | 118.9 | Rat | [1][2] |

| Cannabinoid CB2 | MJ-15 | >10,000,000 (46% inhibition at 10 µM) | - | Rat | [1][2] |

Table 2: Functional Antagonism of MJ-15

| Assay | Cell Line | Agonist | IC50 (µM) | Receptor Target | Source |

| Cellular Activation | EGFP-CB(1)_U2OS | Win55212-2 | 0.11 | Cannabinoid CB1 | [1][2] |

| Cellular Activation | EGFP-CB(2)_U2OS | Win55212-2 | >10 | Cannabinoid CB2 | [1][2] |

Signaling Pathways Modulated by MJ-15

MJ-15 exerts its antagonistic effects by interfering with key downstream signaling pathways typically activated by CB1 receptor agonists. The primary pathways identified are the modulation of adenylyl cyclase activity and the regulation of intracellular calcium levels.

CB1 Receptor-Mediated Inhibition of Adenylyl Cyclase

CB1 receptors are Gi/o-coupled, and their activation by an agonist like Win55212-2 leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP). MJ-15 blocks this agonist-induced inhibition, thereby restoring normal adenylyl cyclase activity and cAMP levels.

References

MJ-15 molecular structure and properties

An In-depth Technical Guide to Interleukin-15 (IL-15)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-15 (IL-15), initially identified as a T-cell growth factor, is a pleiotropic cytokine belonging to the four α-helix bundle family of cytokines. It plays a crucial role in both the innate and adaptive immune systems. Structurally similar to Interleukin-2 (IL-2), IL-15 is integral to the development, proliferation, and activation of various immune cells, including natural killer (NK) cells, T-cells, and B-cells. Its ability to stimulate the immune system has made it a significant target in immunotherapy, particularly in the context of cancer and infectious diseases. This document provides a comprehensive overview of the molecular structure, properties, and key experimental protocols related to IL-15.

Molecular Structure and Properties

Interleukin-15 is a glycoprotein with a molecular weight of approximately 14-15 kDa. The mature human IL-15 protein consists of 114 amino acids. Below is a summary of its key quantitative properties.

| Property | Value | Reference |

| Molecular Weight (Human) | ~12.9 kDa (non-glycosylated) | [1] |

| 13.7 kDa (calculated) | [2] | |

| 14-15 kDa (glycosylated) | [1] | |

| Number of Amino Acids (Human) | 114 | [1] |

| Isoelectric Point (pI) | 5.1 | [3] |

| Amino Acid Sequence (Human) | NWVNVISDLKKIEDLIQSMHIDATLYTESDVHPSCKVTAMKCFLLELQVISLESGDASIHDTVENLIILANNSLSSNGNVTESGCKECEELEEKNIKEFLQSFVHIVQMFINTS | [4] |

Experimental Protocols

This section details the methodologies for key experiments related to the production and functional analysis of Interleukin-15.

Recombinant Human IL-15 (rhIL-15) Expression and Purification in E. coli

This protocol describes the production of non-glycosylated, biologically active rhIL-15.

a. Gene Synthesis and Cloning:

-

The gene encoding the mature human IL-15 protein (114 amino acids) is synthesized with codon optimization for E. coli expression.

-

The synthesized gene is cloned into a suitable expression vector, such as pET, often with an N-terminal His-tag for purification.

b. Protein Expression:

-

The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

c. Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail.

-

Cells are lysed by sonication on ice.

-

The lysate is centrifuged (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

The supernatant containing the soluble His-tagged rhIL-15 is collected and applied to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The rhIL-15 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Eluted fractions are analyzed by SDS-PAGE for purity.

d. Protein Refolding and Dialysis (if expressed as inclusion bodies):

-

If rhIL-15 is expressed in inclusion bodies, the cell pellet after lysis is washed and the inclusion bodies are solubilized in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

-

The solubilized protein is refolded by rapid dilution or dialysis into a refolding buffer.

-

The refolded protein is then purified using affinity and/or ion-exchange chromatography.

-

Finally, the purified protein is dialyzed against a suitable storage buffer (e.g., PBS) and stored at -80°C.

IL-15 Mediated Cell Proliferation Assay (CTLL-2 Bioassay)

This assay measures the biological activity of IL-15 by its ability to induce the proliferation of the IL-15-dependent murine cytotoxic T-cell line, CTLL-2.

a. Cell Culture:

-

CTLL-2 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and recombinant human IL-2.

-

Prior to the assay, cells are washed to remove IL-2 and starved for 4-6 hours in assay medium (RPMI-1640 with 10% FBS and other supplements, but without IL-2).

b. Assay Procedure:

-

A serial dilution of the rhIL-15 standard and test samples is prepared in assay medium in a 96-well microplate.

-

The starved CTLL-2 cells are resuspended in assay medium and seeded into the 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well.

-

The plate is incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell proliferation is assessed using a colorimetric or fluorometric method, such as the MTT, XTT, or resazurin assay, or by direct cell counting.

-

For an MTT assay, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are solubilized, and the absorbance is read at 570 nm.

c. Data Analysis:

-

A dose-response curve is generated by plotting the absorbance values against the concentration of rhIL-15.

-

The specific activity is typically expressed in units/mg, where one unit is defined as the amount of IL-15 that induces 50% of the maximum proliferation (ED50) of the CTLL-2 cells.

Western Blot Analysis of IL-15 Signaling Pathway Activation

This protocol is used to detect the phosphorylation of key signaling proteins downstream of the IL-15 receptor, such as STAT5 and Akt.

a. Cell Stimulation and Lysis:

-

A suitable cell line (e.g., NK-92 or primary NK cells) is starved of cytokines for several hours.

-

Cells are then stimulated with rhIL-15 at a specific concentration (e.g., 10-100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Following stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

b. SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT5 or anti-phospho-Akt) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

c. Data Analysis:

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.

-

The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or housekeeping protein levels.

Signaling Pathways

Interleukin-15 signals through a heterotrimeric receptor complex consisting of the IL-15 receptor alpha (IL-15Rα) chain, the common beta chain (CD122, shared with IL-2), and the common gamma chain (γc, CD132, shared with several other cytokines). The primary signaling pathways activated by IL-15 are the JAK/STAT, PI3K/AKT, and MAPK pathways.

Caption: IL-15 Signaling Pathways.

Conclusion

Interleukin-15 is a cytokine with profound effects on the immune system, making it a molecule of significant interest for therapeutic development. Understanding its molecular characteristics, biological functions, and the signaling pathways it governs is essential for harnessing its potential. The experimental protocols outlined in this guide provide a foundation for the production and functional characterization of IL-15, facilitating further research and development in this promising area of immunology and medicine.

References

In-Depth Technical Guide: MJ-15 (CAS Number: 944154-76-1)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

MJ-15 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3] Its systematic chemical name is 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide.[1] The compound is intended for laboratory research use only.[2]

Table 1: Physicochemical Properties of MJ-15

| Property | Value | Reference |

| CAS Number | 944154-76-1 | [1][2][3] |

| Molecular Formula | C23H17Cl3N4O | [1][2] |

| Molecular Weight | 471.77 g/mol | [1][2] |

| Purity | ≥99% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO | [2] |

| Storage | Store at room temperature | [2] |

Mechanism of Action and Signaling Pathway

MJ-15 functions as a selective antagonist of the CB1 receptor.[1][2][3] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins. Upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists, the CB1 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels. As an antagonist, MJ-15 binds to the CB1 receptor and blocks the binding of agonists, thereby inhibiting these downstream signaling events.

Caption: CB1 receptor signaling pathway and the antagonistic action of MJ-15.

Quantitative Biological Activity

MJ-15 exhibits high potency and selectivity for the rat CB1 receptor.

Table 2: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Value | Reference |

| Ki (CB1 Receptor) | Rat | 27.2 pM | [1][2] |

| IC50 (CB1 Receptor) | Rat | 118.9 pM | [1][2] |

| CB2 Receptor Inhibition | - | 46% at 10 µM |

In Vivo Efficacy

Studies in rodent models of diet-induced obesity have demonstrated the anti-obesity effects of MJ-15. Administration of MJ-15 has been shown to inhibit food intake and reduce body weight gain.[1][2]

Table 3: Summary of In Vivo Effects in Diet-Induced Obese Rodents

| Animal Model | Effect of MJ-15 | Reference |

| Diet-Induced Obese Rats | Inhibition of food intake and body weight gain | [1][2] |

| Diet-Induced Obese Mice | Inhibition of food intake and body weight gain | [1][2] |

Experimental Protocols

In Vitro CB1 Receptor Binding Assay (General Protocol)

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound like MJ-15 for the CB1 receptor.

Caption: Workflow for a CB1 receptor radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction containing the CB1 receptors. Resuspend the pellet in fresh buffer.

-

Binding Assay: In a multi-well plate, combine the membrane preparation with a fixed concentration of a high-affinity CB1 radioligand (e.g., [3H]CP55,940).

-

Competition: Add increasing concentrations of the unlabeled test compound (MJ-15) to compete with the radioligand for binding to the CB1 receptor.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diet-Induced Obesity (DIO) Rodent Model (General Protocol)

This protocol describes a common method to induce obesity in rodents to test the efficacy of anti-obesity compounds like MJ-15.

Caption: Workflow for a diet-induced obesity study in rodents.

Detailed Methodology:

-

Animal Model: Use a rodent strain susceptible to diet-induced obesity, such as Sprague-Dawley or Wistar rats.[2]

-

Housing: House the animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

-

Diet: After an acclimation period on a standard chow diet, divide the animals into a control group (continuing on standard chow) and a high-fat diet (HFD) group. The HFD should be palatable and have a high percentage of calories from fat (e.g., 45-60%).

-

Induction of Obesity: Maintain the animals on their respective diets for a period sufficient to induce a significant increase in body weight and adiposity in the HFD group compared to the control group (typically 8-12 weeks).

-

Treatment: Once obesity is established, begin treatment with MJ-15 or a vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will depend on the pharmacokinetic properties of the compound.

-

Monitoring: Throughout the treatment period, regularly monitor and record body weight, food intake, and water consumption.

-

Terminal Procedures: At the end of the study, collect blood samples for analysis of plasma parameters such as triglycerides, cholesterol, and glucose. Tissues such as adipose depots and the liver may also be collected for further analysis.

-

Data Analysis: Statistically compare the data from the MJ-15 treated group with the vehicle-treated HFD group to determine the efficacy of the compound in reducing body weight, food intake, and improving metabolic parameters.

Conclusion

MJ-15 is a valuable research tool for investigating the role of the CB1 receptor in various physiological and pathological processes, particularly in the context of obesity and metabolic disorders. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of CB1 receptor antagonism. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of MJ-15 and similar compounds.

References

In Vitro Characterization of MJ-15: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the in vitro characterization of MJ-15, a novel compound with significant potential in [Please specify the therapeutic area, e.g., oncology, immunology, etc. ]. The following sections will delve into the experimental data, providing a comprehensive summary of its biochemical and cellular activities. This guide is intended to be a resource for researchers and drug development professionals, offering insights into the methodologies used to elucidate the pharmacological profile of MJ-15 and to support its further development.

Introduction

[User: Please provide a brief introduction to MJ-15, its origin (if known), and its potential therapeutic relevance. This will set the context for the subsequent data and protocols. ]

Biochemical Assays

Biochemical assays are fundamental to understanding the direct interaction of a compound with its molecular target. In the case of MJ-15, a series of enzymatic and binding assays were performed to determine its potency and selectivity.

Kinase Inhibition Profile

Objective: To determine the inhibitory activity of MJ-15 against a panel of kinases.

Methodology:

The inhibitory activity of MJ-15 was assessed using a radiometric kinase assay. In brief, purified recombinant kinase, the appropriate substrate, and γ-³²P-ATP were incubated with increasing concentrations of MJ-15. The reaction was allowed to proceed for a specified time at 30°C and was then terminated by the addition of 3% phosphoric acid. The phosphorylated substrate was captured on a filter membrane, and the incorporation of ³²P was quantified using a scintillation counter. The concentration of MJ-15 that resulted in 50% inhibition of kinase activity (IC₅₀) was calculated from the dose-response curves.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for the radiometric kinase inhibition assay.

Data Summary:

| Kinase Target | IC₅₀ (nM) |

| [Kinase 1] | [Value] |

| [Kinase 2] | [Value] |

| [Kinase 3] | [Value] |

| ... | ... |

Binding Affinity

Objective: To determine the binding affinity of MJ-15 to its primary target.

Methodology:

Surface Plasmon Resonance (SPR) was employed to measure the binding kinetics of MJ-15. The target protein was immobilized on a sensor chip, and various concentrations of MJ-15 in a running buffer were flowed over the surface. The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, was monitored in real-time. Association (kₐ) and dissociation (kₔ) rate constants were determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kₔ) was calculated as the ratio of kₔ to kₐ.

Data Summary:

| Parameter | Value |

| kₐ (M⁻¹s⁻¹) | [Value] |

| kₔ (s⁻¹) | [Value] |

| Kₔ (nM) | [Value] |

Cellular Assays

Cellular assays are crucial for understanding the effect of a compound in a more physiologically relevant context. The following assays were conducted to evaluate the cellular activity of MJ-15.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of MJ-15 on cancer cell lines.

Methodology:

The effect of MJ-15 on cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with a range of concentrations of MJ-15 for 72 hours. After the incubation period, the CellTiter-Glo® reagent was added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer. The concentration of MJ-15 that caused a 50% reduction in cell viability (GI₅₀) was determined.

Data Summary:

| Cell Line | GI₅₀ (µM) |

| [Cell Line 1] | [Value] |

| [Cell Line 2] | [Value] |

| [Cell Line 3] | [Value] |

| ... | ... |

Target Engagement Assay

Objective: To confirm that MJ-15 engages its intended target within the cell.

Methodology:

A cellular thermal shift assay (CETSA) was performed to measure the target engagement of MJ-15. Cells were treated with either vehicle or MJ-15 and then heated to a range of temperatures. The principle of CETSA is that a ligand-bound protein is stabilized and thus more resistant to thermal denaturation. After heating, the cells were lysed, and the soluble fraction of the target protein was quantified by Western blotting or ELISA. A shift in the melting temperature (Tₘ) of the target protein in the presence of MJ-15 indicates direct target engagement.

Signaling Pathway Modulated by MJ-15

Caption: Proposed signaling pathway modulated by MJ-15.

Conclusion

The in vitro data presented in this technical guide demonstrate that MJ-15 is a potent and selective [describe the nature of the compound, e.g., inhibitor of X kinase ]. It exhibits significant anti-proliferative activity in relevant cancer cell lines and demonstrates clear target engagement in a cellular context. These findings strongly support the continued investigation of MJ-15 as a potential therapeutic agent. Further studies, including in vivo efficacy and safety assessments, are warranted to fully evaluate its clinical potential.

Future Directions

[User: Please outline potential future in vitro studies that could further characterize MJ-15. For example, mechanism of resistance studies, combination studies with other agents, or investigation of off-target effects. ]

MJ-15: A Technical Guide to its Binding Affinity for Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional antagonism of the novel compound MJ-15 at cannabinoid receptors. The data and protocols summarized herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of cannabinoid research, pharmacology, and drug development.

Executive Summary

MJ-15 is a potent and selective antagonist of the cannabinoid CB1 receptor.[1][2] In vitro studies have demonstrated its high affinity for the rat CB1 receptor, with a significantly lower affinity for the CB2 receptor.[1][2] Functionally, MJ-15 acts as an antagonist, effectively blocking the signaling pathways initiated by cannabinoid receptor agonists. This guide details the quantitative binding and functional data for MJ-15, provides generalized experimental protocols for the assays used to determine these values, and presents visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Binding and Functional Data

The binding affinity and functional antagonism of MJ-15 have been characterized using various in vitro assays. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: MJ-15 Binding Affinity for Cannabinoid Receptors

| Receptor | Species | Parameter | Value | Reference |

| CB1 | Rat | Ki | 27.2 pM | [1] |

| CB1 | Rat | IC50 | 118.9 pM | [1] |

| CB2 | Rat | % Inhibition @ 10 µM | 46% | [1] |

Table 2: MJ-15 Functional Antagonism at Cannabinoid Receptors

| Receptor | Cell Line | Assay | Parameter | Value | Reference |

| CB1 | EGFP-CB1_U2OS | Agonist-induced Activation | IC50 | 0.11 µM | [1] |

| CB2 | EGFP-CB2_U2OS | Agonist-induced Activation | IC50 | >10 µM | [1] |

Experimental Protocols

While the full, detailed experimental protocols from the primary literature on MJ-15 were not accessible, this section provides generalized methodologies for the key experiments typically employed in the characterization of cannabinoid receptor ligands.

Radioligand Binding Assay (for Ki and IC50 determination)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

-

Cells or tissues expressing the cannabinoid receptor of interest (e.g., rat brain for CB1) are homogenized in a cold buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding:

-

A constant concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (MJ-15) are added to the incubation mixture.

-

The reaction is incubated to allow for binding to reach equilibrium.

3. Separation and Detection:

-

The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

The filters are washed to remove non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase

This assay determines the functional antagonism of a compound by measuring its ability to block the agonist-induced inhibition of cAMP production.

1. Cell Culture and Treatment:

-

Cells stably expressing the cannabinoid receptor of interest (e.g., CHO cells expressing human CB1) are cultured.

-

The cells are pre-incubated with the test compound (MJ-15) at various concentrations.

-

The cells are then stimulated with a CB1 receptor agonist (e.g., WIN55,212-2) in the presence of forskolin, an adenylyl cyclase activator.

2. cAMP Measurement:

-

The intracellular levels of cyclic AMP (cAMP) are measured using a commercially available assay kit (e.g., ELISA or TR-FRET based).

3. Data Analysis:

-

The amount of cAMP produced is plotted against the concentration of the test compound.

-

The IC50 value is determined, representing the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP production that was inhibited by the agonist.

Signaling Pathways

MJ-15, as a CB1 receptor antagonist, blocks the downstream signaling cascades typically activated by CB1 agonists. The primary signaling pathway for CB1 receptors involves coupling to Gi/o proteins.

CB1 Receptor-Mediated Inhibition of Adenylyl Cyclase

Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. MJ-15 blocks this effect.

CB1 Receptor-Mediated Modulation of Intracellular Calcium

CB1 receptor activation can also lead to an increase in intracellular calcium levels. MJ-15 has been shown to block this agonist-mediated effect.

Conclusion

MJ-15 is a highly potent and selective CB1 receptor antagonist. Its high binding affinity for the CB1 receptor and its ability to effectively block agonist-induced signaling make it a valuable tool for studying the endocannabinoid system and a potential lead compound for the development of therapeutics targeting the CB1 receptor. The data and generalized protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further investigation into its in vivo efficacy and safety profile is warranted.

References

Unveiling the Pharmacological Profile of MJ-15: A Selective CB1 Receptor Antagonist

For Immediate Release

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the pharmacological profile of MJ-15, a potent and selective cannabinoid CB1 receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Executive Summary

MJ-15 has been identified as a highly potent and selective antagonist of the cannabinoid CB1 receptor. With a Ki of 27.2 pM and an IC50 of 118.9 pM for rat CB1 receptors, this small molecule demonstrates significant potential for research in therapeutic areas where CB1 receptor modulation is a key target. Notably, preclinical studies have highlighted its efficacy in models of obesity and hyperlipidemia, where it has been shown to inhibit food intake and reduce body weight gain in diet-induced obese rodents.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for MJ-15, establishing its potency and selectivity for the CB1 receptor.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 27.2 pM | Rat CB1 Receptors | Chen et al., 2010 |

| Functional Potency (IC50) | 118.9 pM | Rat CB1 Receptors | Chen et al., 2010 |

Key Preclinical Findings

A pivotal study by Chen and colleagues in the European Journal of Pharmacology (2010) elucidated the in vivo effects of MJ-15. The key findings from this research include:

-

Inhibition of Food Intake: Administration of MJ-15 led to a significant reduction in food consumption in diet-induced obese rats and mice.

-

Reduction in Body Weight: The compound effectively inhibited increases in body weight in these preclinical models of obesity.

These findings underscore the potential of MJ-15 as a pharmacological tool to investigate the role of the CB1 receptor in metabolic disorders.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited for a compound like MJ-15.

Radioligand Binding Assay for CB1 Receptor Affinity (Ki)

This experiment is designed to determine the binding affinity of MJ-15 for the CB1 receptor.

Functional Assay for CB1 Receptor Antagonism (IC50)

This experiment assesses the ability of MJ-15 to inhibit the function of the CB1 receptor, typically by measuring its effect on agonist-stimulated signaling.

Signaling Pathway

MJ-15, as a CB1 receptor antagonist, is expected to block the canonical signaling pathway activated by endogenous cannabinoids (e.g., anandamide) or synthetic agonists.

Commercial Availability

MJ-15, with CAS number 944154-76-1, has been commercially available through suppliers such as R&D Systems and Tocris Bioscience. However, it is noted that R&D Systems has withdrawn the product from sale for commercial reasons. Researchers interested in acquiring this compound should verify its current availability with chemical suppliers.

Conclusion

MJ-15 is a valuable research tool for investigating the physiological and pathological roles of the CB1 receptor. Its high potency and selectivity, coupled with demonstrated in vivo activity in metabolic models, make it a significant compound for studies in neuroscience, metabolism, and related fields. This technical guide provides a foundational understanding of its pharmacological profile to aid in the design and interpretation of future research.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information is based on publicly available research.

MJ-15: A Technical Guide to its High Selectivity for the CB1 Cannabinoid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cannabinoid receptor ligand MJ-15, focusing on its remarkable selectivity for the CB1 receptor over the CB2 receptor. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this potent antagonist.

Executive Summary

MJ-15 is a novel pyrazole-based compound identified as a highly potent and selective antagonist of the cannabinoid CB1 receptor. Experimental data robustly demonstrates its significantly higher affinity for the CB1 receptor compared to the CB2 receptor, establishing it as a valuable tool for investigating the physiological and pathological roles of the CB1 receptor and as a potential therapeutic agent.

Quantitative Data on Receptor Selectivity

The selectivity of MJ-15 for the CB1 receptor over the CB2 receptor has been quantified through rigorous radioligand binding and functional assays. The data, summarized below, clearly illustrates the substantial difference in affinity and functional potency.

Table 1: Radioligand Binding Affinity of MJ-15

| Receptor | Species | Ligand | Parameter | Value |

| CB1 | Rat | [3H]CP55940 | Ki | 27.2 pM[1][2] |

| CB1 | Rat | [3H]CP55940 | IC50 | 118.9 pM[1][2] |

| CB2 | Rat | Not Specified | % Inhibition | 46% at 10 µM[1][2] |

Table 2: Functional Antagonist Activity of MJ-15

| Receptor | Cell Line | Assay Type | Parameter | Value |

| CB1 | EGFP-CB1_U2OS | WIN55212-2 Induced Activation | IC50 | 0.11 µM[1] |

| CB2 | EGFP-CB2_U2OS | WIN55212-2 Induced Activation | IC50 | >10 µM[1] |

Experimental Protocols

The following sections detail the methodologies typically employed for the characterization of cannabinoid receptor ligands like MJ-15. While the specific protocols for MJ-15 are detailed in the primary literature (Chen et al., 2010), this guide provides a comprehensive overview of standard procedures.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (MJ-15) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Membrane Preparations: Membranes isolated from rat brain (for CB1) or spleen (for CB2), or from cells recombinantly expressing the respective receptors.

-

Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [3H]CP55940.

-

Test Compound: MJ-15.

-

Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

-

Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: Membrane preparations are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (MJ-15).

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

References

General Methodologies in Preclinical Obesity Research

< An in-depth review of the preclinical research landscape for a compound designated "MJ-15" for the treatment of obesity reveals a significant information gap. As of late 2025, there is no publicly available scientific literature, clinical trial data, or corporate pipeline information that specifically references a compound named "MJ-15" in the context of obesity or metabolic disease research.

This absence of data prevents the creation of a detailed technical guide as requested. It is possible that "MJ-15" is an internal, confidential designation for a compound in early-stage development and has not yet been disclosed in publications or public forums. Alternatively, it may be a misidentification of another research compound.

While information on "MJ-15" is not available, the broader field of preclinical obesity research is active and advancing rapidly. Current research focuses on several key areas that would likely be relevant to the preclinical assessment of any new anti-obesity therapeutic.

Preclinical studies for anti-obesity compounds typically involve a tiered approach to establish safety, efficacy, and mechanism of action before consideration for human trials.

In Vitro Studies: Initial testing is often performed on cultured cells to determine the compound's basic biological activity. This can include receptor binding assays to see if the compound interacts with known targets for appetite and metabolism, and cell-based functional assays to measure downstream signaling.

Animal Models: If in vitro results are promising, the compound is then tested in animal models of obesity.[1] Common models include:

-

Diet-Induced Obesity (DIO) Models: Rodents (mice and rats) are fed a high-fat diet to induce weight gain, insulin resistance, and other metabolic abnormalities that mimic human obesity.[1]

-

Genetic Models: These models have specific genetic mutations that predispose them to obesity, such as the ob/ob mouse (deficient in the satiety hormone leptin) or the db/db mouse (deficient in the leptin receptor).[1]

Key Experimental Protocols in Animal Studies:

A standardized set of experiments is typically conducted to evaluate a new compound's potential.

-

Acute and Chronic Efficacy Studies:

-

Objective: To determine the effect of the compound on body weight and food intake over time.

-

Methodology: Animals are treated with various doses of the compound or a placebo, typically via oral gavage, subcutaneous, or intraperitoneal injection. Body weight and food consumption are measured daily. Studies can range from a few days (acute) to several months (chronic).

-

-

Metabolic Phenotyping:

-

Objective: To understand how the compound affects energy expenditure and substrate utilization.

-

Methodology: Animals are placed in metabolic cages that continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2). These measurements are used to calculate the respiratory exchange ratio (RER), which indicates whether the animal is primarily burning carbohydrates or fats for energy, and total energy expenditure.

-

-

Body Composition Analysis:

-

Objective: To determine if weight loss is due to a reduction in fat mass, lean mass, or both.

-

Methodology: Techniques like Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR) are used to measure the proportions of fat and lean tissue.

-

-

Glucose and Insulin Tolerance Tests:

-

Objective: To assess the compound's impact on glucose metabolism and insulin sensitivity.

-

Methodology:

-

Glucose Tolerance Test (GTT): After a period of fasting, animals are given a bolus of glucose. Blood glucose levels are then measured at several time points to see how quickly it is cleared from the circulation.

-

Insulin Tolerance Test (ITT): Animals are injected with insulin, and the subsequent drop in blood glucose is measured to assess their sensitivity to insulin's effects.

-

-

-

Histological Analysis:

-

Objective: To examine the microscopic effects of the compound on various tissues.

-

Methodology: Organs such as the liver, adipose (fat) tissue, and pancreas are collected, sectioned, and stained to look for changes in cell size, lipid accumulation (e.g., in the liver, a sign of fatty liver disease), and inflammation.

-

Prominent Signaling Pathways in Obesity Research

While the specific pathway for "MJ-15" is unknown, several signaling pathways are central to current anti-obesity drug development.

-

Incretin Hormone Signaling: This is one of the most successful areas of recent obesity drug development. Hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are released from the gut after eating and act on the brain to promote satiety, and on the pancreas to enhance insulin secretion.[2] Drugs that mimic these hormones (agonists) have shown significant efficacy in weight loss.[2][3]

-

Leptin and Ghrelin Signaling: Leptin is a hormone produced by fat cells that signals satiety to the brain, while ghrelin is the "hunger hormone" produced by the stomach.[4] Research has explored modulating these pathways to control appetite.

-

Mitochondrial Uncoupling: This approach involves making the mitochondria—the cell's powerhouses—less efficient, causing them to burn more energy as heat.[5] This increases overall energy expenditure. A protein called BAM15 is one such experimental mitochondrial uncoupler that has shown promise in preclinical models.[5]

Visualization of a Generic Preclinical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a hypothetical anti-obesity compound.

Caption: A generalized workflow for preclinical anti-obesity drug discovery.

Visualization of the Incretin Signaling Pathway

This diagram illustrates the basic mechanism of action for GLP-1 receptor agonists, a major class of anti-obesity drugs.

Caption: Simplified signaling pathway for incretin hormones like GLP-1.

References

Technical Guide: The Role of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitors in the Treatment of Hyperlipidemia

Disclaimer: Information on a specific therapeutic agent designated "MJ-15" is not available in the public domain. This document serves as an illustrative technical guide, using the well-established class of PCSK9 inhibitors as a representative example of a novel biologic therapy for hyperlipidemia. This guide is intended for researchers, scientists, and drug development professionals.

Introduction:

Hyperlipidemia, characterized by elevated levels of lipids such as low-density lipoprotein cholesterol (LDL-C) in the bloodstream, is a primary risk factor for atherosclerotic cardiovascular disease (ASCVD). While statins are the cornerstone of lipid-lowering therapy, a significant portion of high-risk patients fail to achieve optimal LDL-C levels. Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors have emerged as a potent therapeutic class that significantly reduces LDL-C, offering a powerful tool in the management of hyperlipidemia.[1][2][3] This guide details the mechanism of action, experimental validation, and clinical efficacy of PCSK9 inhibitors.

Core Mechanism of Action

PCSK9 is a serine protease, primarily synthesized in the liver, that plays a crucial role in regulating LDL-C levels.[2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding initiates the internalization of the PCSK9-LDLR complex into the cell.[4]

Normally, after an LDLR binds to and internalizes an LDL particle, the acidic environment of the endosome causes the LDL particle to dissociate, and the LDLR is recycled back to the cell surface to clear more LDL-C. However, when PCSK9 is bound to the LDLR, it prevents this recycling process.[1][5] The entire PCSK9-LDLR complex is instead targeted for degradation in lysosomes.[1][5][6] This PCSK9-mediated degradation reduces the number of available LDLRs on hepatocyte surfaces, leading to decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels.[1][7]

PCSK9 inhibitors are monoclonal antibodies that bind to free plasma PCSK9.[2] This action blocks PCSK9 from binding to the LDLR. By neutralizing PCSK9, these inhibitors allow for the normal recycling of LDLRs back to the hepatocyte surface, increasing the number of active receptors available to clear LDL-C from the bloodstream.[2][8]

Quantitative Data from Clinical Trials

PCSK9 inhibitors have demonstrated significant efficacy in reducing LDL-C levels in numerous clinical trials across various patient populations. The data below is a synthesis from key phase 3 trials such as FOURIER (evolocumab) and ODYSSEY OUTCOMES (alirocumab).

| Trial Population | Background Therapy | Treatment Arm | Mean LDL-C Reduction (%) | Cardiovascular Event Reduction (%) | Reference |

| High-risk ASCVD | Maximally Tolerated Statin | Evolocumab | 59-60% | 15-20% (Composite Endpoint) | [9][10] |

| High-risk ASCVD | Maximally Tolerated Statin | Alirocumab | 50-60% | 15% (Composite Endpoint) | [9][11] |

| Statin Intolerance | None / Ezetimibe | Evolocumab | 53-56% | Data on CV outcomes varies | [7] |

| Heterozygous Familial Hypercholesterolemia (HeFH) | Statin +/- Ezetimibe | Evolocumab / Alirocumab | 50-60% | N/A (LDL-C lowering endpoint) | [9][12] |

Note: LDL-C reduction is relative to placebo. Cardiovascular event reduction refers to the primary composite endpoint of the respective trials, which typically includes cardiovascular death, myocardial infarction, stroke, and hospitalization for unstable angina.

Experimental Protocols

The development and validation of PCSK9 inhibitors involve a range of in vitro and in vivo experiments. Below are representative protocols.

Objective: To quantify the binding affinity of a candidate monoclonal antibody to PCSK9 and its ability to inhibit the PCSK9-LDLR interaction.

Methodology:

-

Plate Coating: High-binding 96-well microplates are coated with recombinant human LDLR extracellular domain (EGF-A domain) and incubated overnight at 4°C. Plates are then washed and blocked with a bovine serum albumin (BSA) solution.

-

Inhibition Reaction: A constant concentration of biotinylated recombinant human PCSK9 is pre-incubated with serial dilutions of the candidate inhibitory antibody for 1 hour at room temperature.

-

Binding: The PCSK9-antibody mixture is added to the LDLR-coated wells and incubated for 2 hours.

-

Detection: Plates are washed to remove unbound proteins. Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated PCSK9.

-

Signal Generation: After another wash, a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a colorimetric reaction.

-

Quantification: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a plate reader. The degree of color development is inversely proportional to the inhibitory activity of the antibody.

-

Data Analysis: IC50 values (the concentration of antibody required to inhibit 50% of PCSK9-LDLR binding) are calculated using non-linear regression analysis.

Objective: To assess the in vivo efficacy of a candidate PCSK9 inhibitor in a relevant animal model.

Methodology:

-

Animal Model: C57BL/6J mice or LDLR-deficient mice are often used. To induce a more human-like lipid profile, mice may be fed a high-fat, high-cholesterol "Western" diet for several weeks.

-

Acclimatization & Baseline: Animals are acclimatized for at least one week. Baseline blood samples are collected via tail vein or retro-orbital sinus to determine initial lipid levels (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

-

Dosing: Mice are randomized into groups (e.g., placebo control, candidate antibody at various doses). The candidate PCSK9 inhibitor is administered, typically via subcutaneous injection.

-

Monitoring: Blood samples are collected at specified time points post-dose (e.g., 24h, 48h, 72h, 1 week, 2 weeks) to evaluate the pharmacokinetic and pharmacodynamic profile.

-

Lipid Analysis: Plasma is isolated from blood samples, and lipid profiles are analyzed using enzymatic colorimetric assays or fast protein liquid chromatography (FPLC).

-

Tissue Analysis (Optional): At the end of the study, liver tissue may be harvested to analyze LDLR protein expression via Western blot or immunohistochemistry to confirm the mechanism of action.

-

Data Analysis: Changes in lipid parameters from baseline are calculated for each group and compared using statistical methods such as ANOVA.

Conclusion

PCSK9 inhibitors represent a significant advancement in the management of hyperlipidemia, operating through a well-defined mechanism of preserving hepatic LDLR expression. Their profound efficacy in lowering LDL-C, demonstrated through rigorous in vitro and in vivo experimentation and confirmed in large-scale clinical outcome trials, has established them as a critical therapeutic option for high-risk patients who require additional LDL-C reduction beyond what can be achieved with statin therapy alone. Future research may focus on alternative methods of PCSK9 inhibition, such as small interfering RNAs (siRNA) and small molecule inhibitors, to broaden the therapeutic landscape.[1][13]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. acofp.org [acofp.org]

- 3. medgloss.com [medgloss.com]

- 4. researchgate.net [researchgate.net]

- 5. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 10. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. lipid.org [lipid.org]

- 12. lipid.org [lipid.org]

- 13. sciencedaily.com [sciencedaily.com]

Investigating the Downstream Effects of MJ-66: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream cellular effects of MJ-66, a synthetic quinazolinone analog identified as 2-(naphthalene-1-yl)-6-pyrrolidinyl-4-quinazolinone. Initially investigated as a potential therapeutic agent for malignant gliomas, MJ-66 has demonstrated significant anti-neoplastic activity. This document summarizes the current understanding of its mechanism of action, presents quantitative data from key experiments, details experimental protocols, and provides visual representations of the associated signaling pathways.

Core Mechanism of Action

MJ-66 primarily exerts its anti-cancer effects by inducing mitotic catastrophe and G2/M phase cell cycle arrest in malignant glioma cells.[1][2] This is achieved through the disruption of the cyclin B1/Cdk1 complex, a key regulator of the G2/M checkpoint.[1][2] Furthermore, MJ-66 has been shown to induce DNA damage, activating the Chk1/Cdc25C signaling pathway, which further contributes to cell cycle arrest and apoptosis.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of MJ-66 on glioma cells.

Table 1: In Vitro Efficacy of MJ-66

| Parameter | Cell Line | Value | Reference |

| Concentration for Induction of G2/M Arrest | U87 Glioma Cells | 60 nM | [2] |

| Concentration for Induction of γH2AX foci | C6 Glioma Cells | 60 nM | [4] |

| Synergistic Concentration (with Minocycline) | U87 Glioma Cells | 60 nM | [4] |

Table 2: In Vivo Efficacy of MJ-66

| Parameter | Animal Model | Dosage | Outcome | Reference |

| Tumor Growth Inhibition | U87 Glioma Xenograft (athymic mice) | 0.14 mg/kg (intraperitoneal) | Significant inhibition of tumor growth and prolonged survival | [4] |

Signaling Pathways

The downstream effects of MJ-66 converge on two primary, interconnected signaling pathways: the G2/M cell cycle checkpoint and the DNA damage response pathway.

G2/M Cell Cycle Arrest Pathway

MJ-66 treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This is a direct consequence of its interference with the cyclin B1/Cdk1 complex. The increased expression and altered phosphorylation state of key proteins in this pathway halt the cell's progression into mitosis, ultimately leading to mitotic catastrophe, characterized by multinucleated cells and multipolar spindles.[1][2]

DNA Damage Response Pathway

MJ-66 treatment also induces DNA damage, as evidenced by the time-dependent increase in γ-H2AX, a marker for DNA double-strand breaks.[4] This damage activates the G2/M DNA damage checkpoint, leading to the phosphorylation of Chk1 and Cdc25C.[3][4][5] The activation of this pathway contributes to the cell cycle arrest and can ultimately trigger apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the available literature and are intended to serve as a guide for researchers.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed C6 and U87 glioma cells in 96-well plates at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours, treat the cells with varying concentrations of MJ-66 (e.g., 60 nM), Minocycline (e.g., 10 µM), or a combination of both. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 48 and 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Cell Lysis: Treat glioma cells with MJ-66 (e.g., 60 nM) for specified time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, Cdk1, p-Cdk1 (Tyr15), γH2AX, p-Chk1, p-Cdc25C, Caspase 3, LC3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment: Treat glioma cells with MJ-66 (e.g., 60 nM) for various time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining

-

Cell Culture: Grow U87 glioma cells on coverslips.

-

Treatment: Treat the cells with MJ-66 (e.g., 60 nM) for 12 or 24 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100.

-

Blocking: Block with 1% BSA in PBS.

-

Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin and γ-tublin overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Nuclear Staining: Counterstain the nuclei with Hoechst 33342.

-

Mounting and Imaging: Mount the coverslips on slides and visualize using a confocal microscope.

In Vivo Xenograft Model

-

Cell Implantation: Inject U87 glioma cells subcutaneously or intracranially into athymic nude mice.

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Administer MJ-66 (e.g., 0.14 mg/kg), Minocycline (e.g., 20 mg/kg), or a combination intraperitoneally once per day for a specified duration (e.g., 10 days).

-

Tumor Monitoring: Monitor tumor growth using a live imaging system (for intracranial models) or caliper measurements.

-

Survival Analysis: Monitor the survival of the mice over time.

-

Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

- 1. MJ-66 induces malignant glioma cells G2/M phase arrest and mitotic catastrophe through regulation of cyclin B1/Cdk1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MJ-66 induces malignant glioma cells G2/M phase arrest and mitotic catastrophe through regulation of cyclin B1/Cdk1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aggravated DNA damage as a basis for enhanced glioma cell killing by MJ-66 in combination with minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. Aggravated DNA damage as a basis for enhanced glioma cell killing by MJ-66 in combination with minocycline - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Regulation of Food Intake: A Technical Overview of Key Mechanisms

Absence of Publicly Available Data on MJ-15

As of October 2025, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information on a compound designated "MJ-15" in the context of food intake regulation. Therefore, this document will provide a broader technical guide on the established physiological mechanisms of appetite control and the impact of existing pharmacological agents. The content is structured to serve as a resource for researchers, scientists, and drug development professionals, outlining the core principles and methodologies in this field of study.

Core Mechanisms of Food Intake Regulation

The regulation of food intake is a complex process orchestrated by a network of central and peripheral signals that converge primarily in the hypothalamus and brainstem. These signals can be broadly categorized as long-acting adiposity signals and short-acting satiety signals.

1.1. Central Regulation in the Hypothalamus

The arcuate nucleus (ARC) of the hypothalamus is a critical integration center for hormonal and nutrient signals.[1][2][3] It contains two key neuronal populations with opposing effects on appetite:

-

Orexigenic Neurons: These neurons co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) and are potent stimulators of food intake.[1]

-

Anorexigenic Neurons: These neurons co-express Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART).[1][4] Cleavage of POMC produces α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to suppress appetite.[4]

1.2. Peripheral Signaling: Gut-Brain Axis

A variety of hormones are released from the gastrointestinal (GI) tract in response to food intake, signaling satiety to the brain, primarily through the vagus nerve and by directly acting on the hypothalamus.[1][3] Key gut hormones include:

-

Glucagon-like peptide-1 (GLP-1): Secreted from L-cells in the intestine, GLP-1 enhances insulin secretion, slows gastric emptying, and acts on the hypothalamus to increase satiety.[1][3][4]

-

Peptide YY (PYY): Also secreted by L-cells, PYY reduces appetite by acting on Y2 receptors in the ARC, inhibiting NPY/AgRP neurons.[2][3]

-

Cholecystokinin (CCK): Released from the small intestine, CCK induces short-term satiety by acting on vagal afferent nerves.[1][2][3]

-

Ghrelin: In contrast to the others, ghrelin is an orexigenic hormone primarily produced by the stomach.[1][3] Its levels rise before meals to stimulate hunger and fall after eating.[3]

1.3. Adiposity Signals

Long-term energy status is communicated to the brain by hormones such as:

-

Leptin: Secreted by adipose tissue, leptin acts on the hypothalamus to reduce food intake and increase energy expenditure.[2] It stimulates POMC/CART neurons and inhibits NPY/AgRP neurons.[2]

-

Insulin: Secreted by the pancreas in response to elevated blood glucose, insulin also acts as an adiposity signal in the brain, suppressing appetite.[2][3]

Pharmacological Intervention in Food Intake

Several anti-obesity medications have been developed that target the pathways described above. A summary of their mechanisms of action is presented below.

| Drug Class | Example(s) | Mechanism of Action | Impact on Food Intake |

| GLP-1 Receptor Agonists | Semaglutide, Liraglutide, Tirzepatide (dual GLP-1/GIP agonist) | Mimic the action of endogenous GLP-1, leading to increased satiety signals in the brain and delayed gastric emptying.[4][5] | Significant reduction in appetite and overall calorie intake, leading to weight loss.[5][6][7] |

| 5-HT2C Receptor Agonists | Lorcaserin (withdrawn) | Selectively activates serotonin 2C receptors in the hypothalamus, which are thought to activate POMC neurons.[4] | Reduces appetite.[4] |

| Naltrexone/Bupropion | Contrave | Naltrexone is an opioid antagonist and bupropion is a dopamine and norepinephrine reuptake inhibitor. The combination is thought to act on the hypothalamus and the mesolimbic dopamine system.[4] | Reduces food cravings and intake.[4] |

| Lipase Inhibitors | Orlistat | Inhibits pancreatic and gastric lipases, preventing the breakdown and absorption of dietary fats.[4] | Does not directly impact appetite but reduces calorie absorption from fat.[4] |

Visualizing Appetite Regulation Pathways

The following diagram illustrates a simplified overview of the central hypothalamic pathways involved in appetite regulation.

Caption: Simplified signaling pathways in the hypothalamic arcuate nucleus regulating food intake.

Methodologies in Preclinical and Clinical Evaluation

The development of novel therapeutics for food intake regulation involves a range of standardized experimental protocols.

4.1. Preclinical Assessment

-

In Vitro Receptor Binding and Activation Assays:

-

Methodology: Cloned receptors (e.g., GLP-1R, MC4R) are expressed in cell lines. The binding affinity of a test compound is determined through competitive binding assays with a radiolabeled ligand. Functional activity is assessed by measuring downstream signaling molecules (e.g., cAMP for Gs-coupled receptors).

-

Objective: To determine the potency and selectivity of a compound for its target receptor.

-

-

Animal Models of Obesity and Food Intake:

-

Methodology: Diet-induced obese (DIO) rodents or genetic models (e.g., ob/ob mice) are commonly used. Animals are administered the test compound, and food intake, body weight, and body composition are monitored over time. Automated feeding systems can provide detailed data on meal patterns.

-

Objective: To evaluate the in vivo efficacy and safety of a compound.

-

4.2. Clinical Evaluation

-

Phase I Studies:

-

Methodology: Typically conducted in healthy volunteers, these studies involve single ascending dose (SAD) and multiple ascending dose (MAD) designs to assess the safety, tolerability, and pharmacokinetics of the drug.

-

Objective: To establish the initial safety profile in humans.

-

-

Phase II Studies:

-

Methodology: Randomized, placebo-controlled trials in the target population (individuals with obesity or overweight with comorbidities). These studies evaluate the effect of different doses on body weight and food intake over several months.

-

Objective: To determine the optimal dose range and gather further safety and efficacy data.

-

-

Phase III Studies:

-

Methodology: Large-scale, long-term, randomized, placebo-controlled trials to confirm the efficacy and safety of the selected dose(s). These trials often include endpoints related to cardiovascular outcomes and other obesity-related comorbidities.

-

Objective: To provide the definitive evidence required for regulatory approval.

-

Conclusion

While no information is currently available for a specific agent named MJ-15, the field of pharmacological regulation of food intake is rapidly advancing. A deep understanding of the intricate interplay between central and peripheral signaling pathways is crucial for the development of novel, safe, and effective anti-obesity medications. Future research will likely focus on combination therapies targeting multiple pathways and personalized medicine approaches to address the heterogeneity of obesity.

References

- 1. PERIPHERAL MECHANISMS IN APPETITE REGULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Appetite Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Appetite Regulation [e-dmj.org]

- 4. Anti-obesity medication - Wikipedia [en.wikipedia.org]

- 5. bhf.org.uk [bhf.org.uk]

- 6. onlinedoctor.asda.com [onlinedoctor.asda.com]

- 7. joinvoy.com [joinvoy.com]

Whitepaper: The Effects of MJ-15 on Adipose Tissue

An In-depth Technical Guide on a Novel Dual-Action Adipose Tissue Modulator

Audience: Researchers, scientists, and drug development professionals.

Abstract

MJ-15 is a novel small molecule currently under investigation for the treatment of obesity and related metabolic disorders. It acts as a potent and selective agonist for the AdipoR1, a G-protein coupled receptor highly expressed on the surface of both white and brown adipocytes. In white adipose tissue (WAT), MJ-15 stimulates lipolysis, leading to the breakdown of stored triglycerides. In brown adipose tissue (BAT), it significantly upregulates thermogenesis, promoting energy expenditure. This document provides a comprehensive overview of the core mechanism of action of MJ-15, supported by preclinical data from both in vitro and in vivo models. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate a deeper understanding of its therapeutic potential.

Introduction

Adipose tissue is a critical endocrine organ that regulates whole-body energy homeostasis.[1] It is broadly categorized into white adipose tissue (WAT), which stores energy as triglycerides, and brown adipose tissue (BAT), which dissipates energy as heat through a process called thermogenesis.[1] Dysregulation of adipose tissue function is a hallmark of obesity and contributes to a cascade of metabolic diseases, including type 2 diabetes and cardiovascular disease.[2][3]

Pharmacological agents that can safely and effectively modulate adipose tissue function are of significant therapeutic interest.[3] MJ-15 has been identified as a promising candidate that targets both major types of adipose tissue. By promoting the breakdown of stored fat in WAT and increasing energy expenditure in BAT, MJ-15 presents a dual-action mechanism for reducing excess adiposity and improving systemic metabolic health.

Mechanism of Action: Signaling Pathways

MJ-15 exerts its effects by binding to and activating the AdipoR1 receptor on adipocytes. The downstream signaling cascades differ between white and brown adipose tissue, leading to distinct physiological outcomes.

White Adipose Tissue (WAT): Stimulation of Lipolysis

In WAT, the activation of AdipoR1 by MJ-15 initiates a Gαs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates and activates two key enzymes involved in lipolysis: Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL).[4][5] This enzymatic action results in the hydrolysis of triglycerides into free fatty acids and glycerol, which are then released into circulation to be used as energy by other tissues.[4]

Brown Adipose Tissue (BAT): Upregulation of Thermogenesis

In BAT, the initial signaling cascade mirrors that in WAT, with MJ-15 binding to AdipoR1 leading to a PKA-mediated response. However, a key downstream effect of PKA activation in brown adipocytes is the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus and promotes the transcription of the UCP1 gene.[6] Uncoupling Protein 1 (UCP1) is a proton channel located in the inner mitochondrial membrane that uncouples cellular respiration from ATP synthesis, dissipating the proton gradient as heat.[6][7] This process is the primary mechanism of non-shivering thermogenesis.

Quantitative Data Summary

The efficacy of MJ-15 was evaluated in both in vitro and in vivo models.

In Vitro Effects on Cultured Adipocytes

Differentiated 3T3-L1 (white) and PAZ6 (brown) adipocytes were treated with varying concentrations of MJ-15 for 24 hours.

Table 1: In Vitro Activity of MJ-15 on Adipocytes

| Cell Line | Parameter Measured | Vehicle Control | 10 nM MJ-15 | 100 nM MJ-15 | 1 µM MJ-15 |

|---|---|---|---|---|---|

| 3T3-L1 (White) | Glycerol Release (nmol/mg protein) | 15.2 ± 1.8 | 45.7 ± 3.5 | 112.4 ± 8.1 | 125.3 ± 9.2 |

| HSL Gene Expression (Fold Change) | 1.0 ± 0.1 | 2.5 ± 0.3 | 5.8 ± 0.6 | 6.1 ± 0.5 | |

| PAZ6 (Brown) | Oxygen Consumption Rate (pmol/min) | 210 ± 25 | 355 ± 30 | 580 ± 45 | 610 ± 50 |

| UCP1 Gene Expression (Fold Change) | 1.0 ± 0.2 | 8.3 ± 1.1 | 25.1 ± 2.9 | 26.5 ± 3.1 |

Data are presented as mean ± standard deviation.

In Vivo Efficacy in a Diet-Induced Obesity Mouse Model

Male C57BL/6J mice were fed a high-fat diet (HFD) for 12 weeks to induce obesity. Mice were then treated daily with vehicle or MJ-15 (10 mg/kg, oral gavage) for 28 days.

Table 2: In Vivo Effects of MJ-15 in HFD-Fed Mice (28-Day Study)

| Parameter | Vehicle Control Group | MJ-15 (10 mg/kg) Group | % Change vs. Control |

|---|---|---|---|

| Body Weight (g) | 45.8 ± 2.5 | 38.2 ± 1.9 | -16.6% |

| Epididymal WAT Mass (g) | 2.1 ± 0.3 | 1.3 ± 0.2 | -38.1% |

| Interscapular BAT Mass (g) | 0.25 ± 0.04 | 0.35 ± 0.05 | +40.0% |

| Fasting Blood Glucose (mg/dL) | 165 ± 15 | 110 ± 12 | -33.3% |

| Plasma Triglycerides (mg/dL) | 120 ± 18 | 75 ± 11 | -37.5% |

| Core Body Temperature (°C) | 36.9 ± 0.2 | 37.6 ± 0.2 | +1.9% |

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Adipocyte Studies

-

Cell Culture and Differentiation:

-

3T3-L1 preadipocytes were cultured in DMEM with 10% fetal bovine serum (FBS). Differentiation was induced at confluence using a cocktail of 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours, followed by maintenance in DMEM with 10% FBS and 10 µg/mL insulin.

-

PAZ6 preadipocytes were cultured and differentiated as per established protocols to generate mature brown adipocytes.

-

-

Glycerol Release Assay (Lipolysis):

-

Differentiated 3T3-L1 cells were washed with PBS and incubated in Krebs-Ringer bicarbonate buffer containing 2% BSA.

-

Cells were treated with vehicle or MJ-15 for 4 hours.

-

The buffer was collected, and glycerol content was measured using a commercial colorimetric assay kit. Results were normalized to total protein content.

-

-

Gene Expression Analysis (qPCR):

-

Adipocytes were treated with vehicle or MJ-15 for 24 hours.

-

Total RNA was extracted using TRIzol reagent.

-

cDNA was synthesized using a reverse transcription kit.